Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of 2,4-Dichloro-α,α,α-trifluorotoluene (also known as 2,4-Dichlorobenzotrifluoride), a critical fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document addresses the ambiguity of the term "2,4-Dichloro-6-fluorobenzodifluoride," for which no standard chemical entity is readily identified, and focuses on the closely related and commercially significant compound, 2,4-Dichlorobenzotrifluoride (CAS: 320-60-5). We will delve into its chemical properties, procurement landscape, synthesis methodologies, applications in medicinal chemistry, and essential safety protocols. The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern drug design, offering profound advantages in modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide serves as a practical resource for leveraging this potent intermediate in advanced research.
Part 1: Core Compound Identification and Properties
2,4-Dichloro-α,α,α-trifluorotoluene is an aromatic compound distinguished by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 1. This substitution pattern makes it a valuable precursor in organic synthesis.
Chemical Structure
Caption: Chemical structure of 2,4-Dichloro-α,α,α-trifluorotoluene.
Physicochemical Properties
The properties of this compound make it a versatile liquid building block for a variety of chemical reactions.
| Property | Value | Source |
| CAS Number | 320-60-5 | [3] |
| Molecular Formula | C₇H₃Cl₂F₃ | [3] |
| Molecular Weight | 215.00 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Density | 1.484 g/mL at 25 °C | [3] |
| Boiling Point | 117-118 °C | [3] |
| Refractive Index (n20/D) | 1.481 | [3] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [3] |
Part 2: Sourcing, Procurement, and Pricing
2,4-Dichloro-α,α,α-trifluorotoluene is readily available from several major chemical suppliers, typically at purities of 98% or higher. It is classified as an organic building block, specifically a fluorinated building block, for research and manufacturing purposes.[4]
| Supplier | Purity | Representative Price (USD) | Quantity | Source |
| Sigma-Aldrich | 98% | $116.00 | 100 g | [3] |
| TCI Chemicals | >98.0% | $27.00 | 25 g | [4] |
Note: Prices are subject to change and may vary based on institutional contracts, quantity, and regional location. The prices listed are for reference as of early 2026.
Part 3: Synthesis and Manufacturing Protocols
The industrial production of 2,4-Dichloro-α,α,α-trifluorotoluene has evolved to improve yield and reduce reliance on expensive starting materials.
Primary Industrial Synthesis Workflow
An industrially advantageous process involves the reaction of m-dichlorobenzene (m-DCB) with a halogenated methane (e.g., CFₓCl₄₋ₓ) and hydrogen fluoride.[5] This method avoids the multi-step process that starts with the more expensive 2,4-dichlorotoluene.[5]
Caption: Industrial synthesis workflow for 2,4-Dichloro-α,α,α-trifluorotoluene.
Step-by-Step Laboratory Synthesis Protocol (Illustrative)
The following protocol is based on the principles described in the patent literature for the synthesis of 2,4-DCBTF.[5]
Objective: To synthesize 2,4-Dichloro-α,α,α-trifluorotoluene from m-dichlorobenzene.
Materials:
-
m-Dichlorobenzene (m-DCB)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous hydrogen fluoride (HF)
-
Antimony pentafluoride (SbF₅) as catalyst
-
High-pressure autoclave reactor
-
20% Sodium hydroxide aqueous solution
-
Standard laboratory glassware for distillation
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge m-dichlorobenzene, carbon tetrachloride, and the antimony pentafluoride catalyst.
-
Reaction Execution: Seal the autoclave and carefully introduce anhydrous hydrogen fluoride. Heat the reaction mixture to the specified temperature range (e.g., 100-150 °C) and maintain pressure for 1 to 20 hours.[5]
-
HF Recovery: Upon completion, cool the reactor and carefully vent to recover excess hydrogen fluoride.
-
Work-up: Transfer the crude reaction product from the autoclave.
-
Neutralization: Slowly add the crude product to a 20% sodium hydroxide solution to neutralize any remaining acidic components.
-
Purification: Subject the neutralized organic layer to steam distillation to isolate the final product.
-
Analysis: Analyze the distilled product by gas chromatography (GC) to confirm purity. The expected product, 2,4-Dichloro-α,α,α-trifluorotoluene, should have a purity of >98%.[5]
Part 4: Applications in Drug Development & Agrochemicals
The trifluoromethyl group is a privileged moiety in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a drug candidate's profile by enhancing metabolic stability, increasing membrane permeability, and modulating pKa.[1][6]
Key Application Areas:
-
Pharmaceutical Intermediates: 2,4-Dichloro-α,α,α-trifluorotoluene serves as a key starting material for synthesizing more complex active pharmaceutical ingredients (APIs). Its halogenated and trifluoromethylated scaffold is found in compounds developed for anti-inflammatory and anticancer applications.[7] It is a precursor for various quinolone-based antiseptics and other therapeutic agents.[8][9]
-
Agrochemical Synthesis: This compound is a vital intermediate in the production of modern pesticides and herbicides.[7][10] For instance, it can be nitrated and subsequently converted into aniline derivatives that exhibit excellent efficacy in controlling agricultural pests.[5]
-
Bioisosteric Replacement: The difluoroethyl group, a related structure, is often used as a bioisostere for a methoxy group to improve metabolic stability and potency in drug candidates.[11] While this guide focuses on the trifluoromethyl analog, the underlying principle of using fluorinated alkyl groups to enhance drug properties is a shared and powerful strategy in medicinal chemistry.[11][12]
Part 5: Safety, Handling, and Storage
2,4-Dichloro-α,α,α-trifluorotoluene is a hazardous chemical that requires strict safety protocols. It is classified as a combustible liquid that causes severe skin burns and eye damage.[3][4]
GHS Hazard Information
| Category | Details |
| Pictograms | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[3][4] H413: May cause long lasting harmful effects to aquatic life.[3] |
| Precautionary Statements | P273, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |
Recommended Safe Handling Protocol
-
Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.
-
Static Discharge: This material is a combustible liquid.[4] Take precautionary measures against static discharge by grounding all equipment. Use non-sparking tools.[10][13]
-
Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, silica gel) to contain the spill. Do not let the product enter drains.
-
First Aid (Exposure):
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a well-ventilated, dry, and cool place, away from heat, sparks, and open flames.[4] The storage area should be designated for corrosive materials. Keep containers tightly closed. Store locked up.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
2,4-Dichloro-α,α,α-trifluorotoluene is a commercially accessible and highly valuable fluorinated intermediate for advanced chemical synthesis. Its unique combination of chloro- and trifluoromethyl-substituents provides a versatile platform for constructing novel APIs and agrochemicals. For researchers in drug discovery, understanding its properties, synthesis, and safe handling is paramount to unlocking its potential in creating next-generation molecules with enhanced efficacy and improved pharmacokinetic profiles.
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